2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug screening

2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride (CAS 1219976-98-3) is the hydrochloride salt of a synthetic Class IB antiarrhythmic agent, structurally and pharmacologically classified as a voltage-gated sodium channel blocker. It is commonly referenced as Mexiletine hydrochloride in biomedical literature.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 1219976-98-3
Cat. No. B1525676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride
CAS1219976-98-3
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC=C(C=C1)OC)N.Cl
InChIInChI=1S/C11H16N2O2.ClH/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8;/h4-7H,12H2,1-3H3,(H,13,14);1H
InChIKeyKKFKECDTEWQLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide Hydrochloride (CAS 1219976-98-3): Compound Identity and Class Position for Scientific Procurement


2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride (CAS 1219976-98-3) is the hydrochloride salt of a synthetic Class IB antiarrhythmic agent, structurally and pharmacologically classified as a voltage-gated sodium channel blocker [1]. It is commonly referenced as Mexiletine hydrochloride in biomedical literature [2]. The compound exhibits use-dependent inhibition of cardiac (Nav1.5) and skeletal muscle (Nav1.4) sodium channels, with a molecular formula of C11H17ClN2O2 and a molecular weight of 244.72 g/mol .

Why Generic Substitution of Class IB Antiarrhythmics Fails Without Quantitative Evidence for 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide Hydrochloride


Within the Class IB antiarrhythmic family, sodium channel blockers such as lidocaine, mexiletine, and tocainide share a common mechanism but diverge profoundly in oral bioavailability, state-dependent binding kinetics, and isoform selectivity [1]. Lidocaine undergoes extensive first-pass metabolism and is not orally active, while tocainide carries a risk of agranulocytosis that limits its clinical use [2]. Even among mexiletine analogues, minor structural modifications—such as hydroxylation at the para position—significantly alter potency and safety profiles [3]. Consequently, the procurement of a specific mexiletine hydrochloride standard (CAS 1219976-98-3) cannot be substituted by a generic 'Class IB blocker' without risking experimental irreproducibility or flawed pharmacological conclusions.

Quantitative Differentiation Evidence for 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide Hydrochloride Against Closest Analogues and In-Class Alternatives


Cardiac Nav1.5 Sodium Channel Inhibition: Mexiletine Hydrochloride vs. Flecainide and Lidocaine in Resting vs. Open-State Conformations

In a direct head-to-head study using human Nav1.5-CW mutant channels expressed in HEK293 cells, mexiletine hydrochloride demonstrated a resting-state IC50 of 220 ± 54 μM and an open-state IC50 of 14.9 ± 0.9 μM, yielding a resting/open selectivity ratio of 14.8 [1]. By comparison, flecainide (Class 1c) exhibited a markedly steeper state-dependence with a resting-state IC50 of 50.8 ± 11.5 μM and an open-state IC50 of 0.63 ± 0.06 μM (ratio 80.6), while lidocaine (Class 1b) showed a resting-state IC50 of 606 ± 15 μM and an open-state IC50 of 35.3 ± 2.7 μM (ratio 17.2) [1]. Thus, mexiletine occupies an intermediate position in both resting-state potency and state-dependent selectivity between lidocaine and flecainide, providing a pharmacological profile distinct from either comparator.

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug screening

Oral Bioavailability: Mexiletine Hydrochloride vs. Lidocaine as a Determinant of In Vivo Experimental Design

Mexiletine hydrochloride is distinguished from lidocaine by high systemic availability following oral administration. In a comprehensive pharmacokinetic review, mexiletine exhibited 88% oral bioavailability with peak plasma levels achieved at 2–4 hours post-dose, whereas lidocaine undergoes extensive first-pass hepatic metabolism and is not orally active [1]. The plasma half-life of mexiletine ranges from 12 hours in healthy volunteers to approximately 18 hours in patients with acute myocardial infarction, enabling twice- or thrice-daily dosing to sustain therapeutic plasma concentrations of 0.75–2.0 μg/mL [1]. This contrasts sharply with lidocaine, which requires intravenous or transdermal administration exclusively.

Pharmacokinetics Oral bioavailability In vivo pharmacology

Cardiac Kv4.3 (Ito) Potassium Channel Inhibition: Mexiletine Hydrochloride Exhibits 5.5-Fold Greater Potency Than Lidocaine

A cross-study comparable evaluation using Xenopus laevis oocytes heterologously expressing human Kv4.3-L and Kv4.3-S isoforms revealed that mexiletine hydrochloride inhibits Kv4.3-L with an IC50 of 146 μM and Kv4.3-S with an IC50 of 160 μM, whereas lidocaine required substantially higher concentrations (IC50-Kv4.3-L: 0.8 mM; IC50-Kv4.3-S: 1.2 mM) [1]. This represents an approximately 5.5-fold greater potency of mexiletine over lidocaine at the long isoform. Both drugs accelerated and enhanced inactivation while delaying recovery from inactivation, but the differential potency suggests that mexiletine modulates cardiac transient outward potassium current (Ito) at clinically relevant concentrations more effectively than lidocaine.

Potassium channel pharmacology Cardiac repolarization Ito current

Nav1.4 vs. Nav1.5 Isoform Selectivity: Mexiletine Hydrochloride's Differential Potency Defines Anti-Myotonic vs. Cardiac Therapeutic Windows

Automated patch clamp recordings on the Patchliner platform using TE671 cells (endogenous Nav1.4) and CHO cells (heterologous Nav1.5) demonstrated that mexiletine hydrochloride exhibits isoform-dependent potency [1]. Under tonic stimulation at 0.3 Hz, mexiletine blocked Nav1.5 more potently than Nav1.4 (IC50: 65 μM vs. 188 μM). Voltage-dependent block at −70 mV holding potential amplified this difference (IC50: 6.6 μM for Nav1.5 vs. 27.4 μM for Nav1.4). However, at high-frequency stimulation (10 Hz) mimicking myotonic discharges, mexiletine's potency at Nav1.4 increased dramatically to an IC50 of 11.5 μM—a 16-fold reduction from tonic block—while Nav1.5 block at 3 Hz (cardiac pathophysiological frequency) was 33.7 μM, only a 1.9-fold enhancement from tonic block [1]. This frequency-dependent selectivity reversal is the mechanistic basis for mexiletine's clinical utility in non-dystrophic myotonias without excessive cardiac sodium channel suppression.

Skeletal muscle sodium channel Nav1.4 pharmacology Myotonia therapy

Enantiomeric Potency and Comparative Efficacy Against Tocainide: R-(−)-Mexiletine as the Preferred Eutomer

In a direct head-to-head study on frog semitendinosus muscle fibers using the three-vaseline gap voltage clamp method, R-(−)-mexiletine produced a tonic block of sodium current with an IC50 of 43.9 ± 1.0 μM, whereas the S-(+)-enantiomer required approximately two-fold higher concentrations (IC50 ~88 μM) [1]. Furthermore, R-(−)-mexiletine was approximately 5-fold more potent than the corresponding R-(−)-tocainide enantiomer in producing tonic block. During use-dependent stimulation at 2 Hz, the IC50 values decreased for all compounds tested, but the eudismic ratio (S/R ~2) and the 5-fold potency advantage over tocainide were maintained [1]. In comparison, a newer mexiletine analogue, Me2, showed a lower tonic block potency (IC50 108 μM) but a 6.2-fold enhancement during 10 Hz stimulation, exceeding mexiletine's 2.4-fold enhancement [2], indicating a different pharmacological profile.

Chiral pharmacology Skeletal muscle sodium channel Myotonia treatment

Hydroxylated Metabolite Pharmacological Divergence: p-Hydroxy-Mexiletine vs. Mexiletine Hydrochloride on Inactivated-State Sodium Channel Affinity

A class-level inference can be drawn from side-by-side testing of mexiletine and its phase I metabolites on sodium channels. Mexiletine exhibited a voltage-dependent IC50 of 147.9 ± 20.0 μM at a holding potential of −140 mV and an inactivated-state affinity constant (Ki) of 1.3 μM at −70 mV [1]. In contrast, p-hydroxy-mexiletine (PHM) showed an IC50 of 418.6 ± 65.4 μM at −140 mV with a Ki of 17.6 μM—representing a 2.8-fold reduction in voltage-dependent potency and a 13.5-fold reduction in inactivated-state affinity [1]. This demonstrates that para-hydroxylation significantly attenuates sodium channel blocking activity, highlighting that the parent mexiletine hydrochloride—and not its hydroxylated metabolite—should be used as the reference standard for sodium channel pharmacology assays.

Drug metabolism Sodium channel pharmacology Metabolite profiling

Optimal Research and Industrial Application Scenarios for 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide Hydrochloride Based on Quantitative Differentiation Evidence


Cardiac Safety Pharmacology: Reference Compound for State-Dependent Nav1.5 Inhibition Profiling

Mexiletine hydrochloride (CAS 1219976-98-3) serves as an essential Class IB reference standard in cardiac safety panels because its intermediate state-dependent Nav1.5 blocking profile (resting IC50 220 ± 54 μM, open IC50 14.9 ± 0.9 μM, ratio 14.8) bridges the gap between low-selectivity lidocaine (ratio 17.2) and high-selectivity flecainide (ratio 80.6), as established by direct head-to-head patch clamp data [1]. This enables laboratories to calibrate their assays with a compound whose state-dependence is neither too shallow to detect subtle differences nor too steep to saturate signal windows, making it the preferred calibration standard for CiPA (Comprehensive in vitro Proarrhythmia Assay) ion channel screening panels.

In Vivo Chronic Dosing Studies Requiring Oral Administration of a Class IB Sodium Channel Blocker

For rodent models of neuropathic pain, ventricular arrhythmia, or myotonia requiring sustained systemic exposure via oral gavage, mexiletine hydrochloride is the only orally bioavailable Class IB sodium channel blocker with 88% systemic availability and a 12–18 hour half-life [1]. Lidocaine is not orally active, tocainide is associated with severe hematological toxicity, and flecainide's excessive state-dependence produces proarrhythmic risk at therapeutic doses. This makes mexiletine hydrochloride the only viable procurement choice for laboratories designing chronic oral dosing paradigms in small animal models.

Antimyotonic Drug Discovery: Nav1.4-Selective Screening Using Frequency-Dependent Isoform Selectivity

Mexiletine hydrochloride uniquely exhibits a reversal of isoform selectivity from Nav1.5 (more potent at low frequency) to Nav1.4 (more potent at high frequency) when stimulation rates increase from 0.3 Hz to 10 Hz, as demonstrated by automated patch clamp studies [1]. At 10 Hz mimicking myotonic discharges, Nav1.4 IC50 drops to 11.5 μM while Nav1.5 IC50 at cardiac-relevant 3 Hz remains at 33.7 μM. This frequency-dependent window of selectivity is not observed with lidocaine or flecainide, making mexiletine hydrochloride the essential positive control reference for any screening campaign seeking to identify novel Nav1.4-selective antimyotonic agents with reduced cardiac liability.

Chiral Pharmacology and Enantiomeric Potency Determination for Sodium Channel Blocker Development

The 2-fold stereoselectivity of mexiletine hydrochloride (R-(−) IC50 43.9 μM vs. S-(+) ~88 μM on skeletal muscle sodium channels) and its 5-fold potency advantage over the structurally related tocainide establish it as an indispensable chiral reference standard for medicinal chemistry programs optimizing sodium channel blocker enantiomers [1]. Laboratories developing novel chiral sodium channel inhibitors require this compound as a validated benchmark to calibrate their own enantiomeric potency ratios, particularly given that newer analogues like Me2 exhibit divergent tonic vs. use-dependent profiles (6.2-fold vs. 2.4-fold enhancement) that cannot be predicted from the racemate [2].

Quote Request

Request a Quote for 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.